molecular formula C24H34N4OS B2679386 1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea CAS No. 863018-09-1

1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2679386
CAS No.: 863018-09-1
M. Wt: 426.62
InChI Key: NMEGQXPTZNDYOB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a useful research compound. Its molecular formula is C24H34N4OS and its molecular weight is 426.62. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Biochemical Evaluation

A study by Vidaluc et al. (1995) introduced flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, showing antiacetylcholinesterase activity. This work highlighted the importance of spacer optimization between pharmacophoric units for inhibitory activities, where a cyclohexyl group replaced an initially optimized benzyl group, suggesting that an aromatic residue isn't necessary for activity. This indicates the potential utility of cyclohexyl-containing compounds in developing acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Corrosion Inhibition

Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions. The study found these derivatives to be efficient corrosion inhibitors, suggesting that certain urea derivatives, including those with cyclohexyl groups, could be explored for protective applications against metal corrosion (Mistry et al., 2011).

Pharmaceutical Research

Rose et al. (2010) explored 1,3-disubstituted ureas with a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH), highlighting the pharmacokinetic advantages and in vivo efficacy of these compounds in mice models. This suggests a potential pharmacological application of urea derivatives in modulating inflammation and related pathologies (Rose et al., 2010).

Antimicrobial and Anti-Proliferative Activities

Al-Mutairi et al. (2019) synthesized 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, evaluating their antimicrobial and anti-proliferative activities. This research underscores the broader chemical utility of urea derivatives in developing agents with potential antimicrobial and cancer-fighting properties (Al-Mutairi et al., 2019).

Properties

IUPAC Name

1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGQXPTZNDYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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